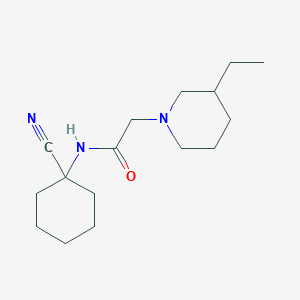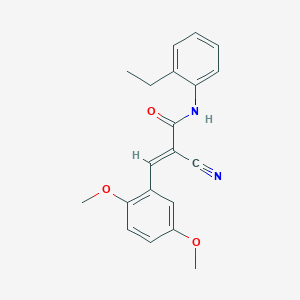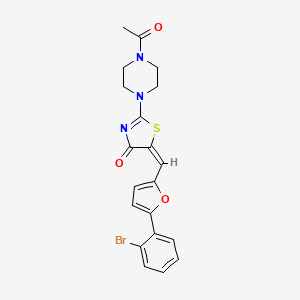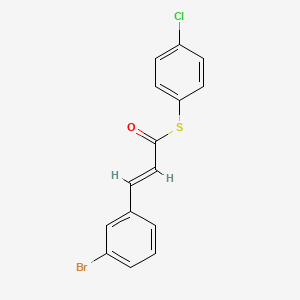
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide, commonly known as PCE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has been used in scientific research since then. PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This property makes it useful in the study of the role of the NMDA receptor in various physiological and pathological processes.
作用机制
PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PCE binds to the NMDA receptor and prevents the binding of glutamate, the primary neurotransmitter that activates the receptor. This blockade of the NMDA receptor leads to a decrease in the influx of calcium ions into the neuron, which in turn leads to a decrease in the activity of the neuron.
Biochemical and Physiological Effects:
PCE has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the activity of the NMDA receptor in the brain, which leads to a decrease in synaptic plasticity, learning, and memory. PCE has also been shown to have anticonvulsant and analgesic effects in animal models.
实验室实验的优点和局限性
One of the major advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. This property makes it useful in studying the role of the NMDA receptor in various physiological and pathological processes. PCE is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for lab experiments.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been shown to be toxic to neurons in vitro and in vivo, and its use should be carefully monitored. PCE is also a controlled substance in many countries, which means that its use is restricted and requires a special license.
未来方向
There are many future directions for the study of PCE and the NMDA receptor. One area of research is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the study of the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new drugs that can modulate the activity of the NMDA receptor could lead to the development of new treatments for these disorders.
合成方法
The synthesis of PCE involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. This intermediate is then reacted with ethyl magnesium bromide to form a Grignard reagent, which is then reacted with 1-chloro-3-cyanopropane to form N-(1-cyanocyclohexyl)acetamide. Finally, this compound is reacted with 3-ethylpiperidine to form PCE.
科学研究应用
PCE has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of action of the NMDA receptor in synaptic plasticity, learning, and memory. PCE has also been used to study the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-2-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJZZSGLNLXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2816592.png)
![N,N,4-Trimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2816593.png)

![3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid](/img/structure/B2816596.png)



![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)
![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)